![molecular formula C23H24N2O5S B3468321 1-(3,4-dimethoxybenzoyl)-4-(2-naphthylsulfonyl)piperazine](/img/structure/B3468321.png)
1-(3,4-dimethoxybenzoyl)-4-(2-naphthylsulfonyl)piperazine
Overview
Description
1-(3,4-dimethoxybenzoyl)-4-(2-naphthylsulfonyl)piperazine, commonly known as DNBS, is a chemical compound with potential applications in scientific research. DNBS is a derivative of piperazine, which is a cyclic organic compound used in the synthesis of various drugs and other chemicals. DNBS has been studied for its mechanism of action and biochemical and physiological effects, which make it a promising tool for research in different fields.
Mechanism of Action
DNBS works by activating the innate immune system and inducing inflammation. DNBS is recognized by Toll-like receptor 4 (TLR4), which triggers the production of pro-inflammatory cytokines and chemokines. DNBS can also activate other immune cells, such as dendritic cells and macrophages, which play important roles in the immune response.
Biochemical and Physiological Effects
DNBS has been shown to have various biochemical and physiological effects, including the induction of colitis, the activation of immune cells, and the production of pro-inflammatory cytokines and chemokines. DNBS can also affect the expression of genes involved in inflammation and immune responses.
Advantages and Limitations for Lab Experiments
DNBS has several advantages for use in lab experiments, including its ability to induce colitis in animal models, its specificity for TLR4, and its potential to study immune responses and inflammation. However, DNBS also has some limitations, such as its potential toxicity and the need for careful dosing and administration.
Future Directions
There are several future directions for research involving DNBS, including the development of new treatments for inflammatory bowel disease, the study of the effects of DNBS on other immune cells and pathways, and the investigation of the potential use of DNBS in cancer research. DNBS may also be used in combination with other compounds or therapies to enhance its effects and reduce its limitations. Further research into the mechanism of action and biochemical and physiological effects of DNBS may also provide new insights into immune responses and inflammation.
Scientific Research Applications
DNBS has been used in various scientific research applications, including the study of immune responses and inflammation. DNBS can be used to induce colitis in animal models, which allows researchers to study the mechanisms of inflammatory bowel disease and test potential treatments. DNBS has also been used to study the role of T cells in immune responses and the effects of cytokines on inflammation.
properties
IUPAC Name |
(3,4-dimethoxyphenyl)-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5S/c1-29-21-10-8-19(16-22(21)30-2)23(26)24-11-13-25(14-12-24)31(27,28)20-9-7-17-5-3-4-6-18(17)15-20/h3-10,15-16H,11-14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHAVSUBVKGRNKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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